molecular formula C15H8ClN3O2S B15103691 3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Cat. No.: B15103691
M. Wt: 329.8 g/mol
InChI Key: GRNUHFOJCOJSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a heterocyclic compound that belongs to the class of triazino-benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazine and benzothiazole rings in the structure imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 2-aminobenzothiazole in the presence of a suitable catalyst and solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the triazino-benzothiazole ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazino-benzothiazole derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-2,4(3H)-dione
  • 3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzimidazole-2,4(3H)-dione

Uniqueness

3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties compared to its benzoxazole and benzimidazole analogs

Properties

Molecular Formula

C15H8ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

InChI

InChI=1S/C15H8ClN3O2S/c16-9-4-3-5-10(8-9)18-13(20)17-14-19(15(18)21)11-6-1-2-7-12(11)22-14/h1-8H

InChI Key

GRNUHFOJCOJSEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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